

Quantitative Kinetics of Octyl Disulfone (ODS): A Comparative Analysis

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Compound of Interest

Compound Name: Octyl disulfone

CAS No.: 13603-70-8

Cat. No.: B083780

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Executive Summary

In the landscape of cysteine-reactive electrophiles, **Octyl Disulfone (ODS)** has emerged as a critical reagent for researchers requiring a balance between latent reactivity and hydrophobic selectivity. Unlike the hyper-reactive maleimides or the permanently active vinyl sulfones, ODS belongs to the class of bis-sulfonyl reagents that undergo a sequential elimination-addition mechanism.

This guide provides a quantitative analysis of ODS kinetics, specifically focusing on its application in disulfide re-bridging and hydrophobic pocket targeting. We compare ODS directly against Vinyl Sulfone (VS) and N-Ethylmaleimide (NEM), demonstrating that while ODS exhibits slower second-order rate constants (

), it offers superior stability and specificity for lipophilic domains.

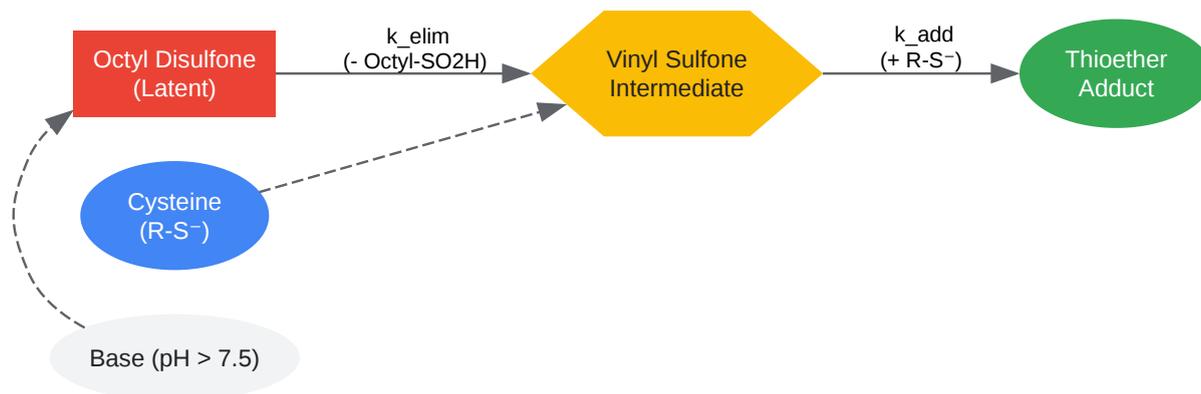
Mechanistic Architecture

To understand the kinetic data, one must first grasp the activation energy barrier differences. ODS is not a direct Michael acceptor; it is a pro-drug-like reagent that generates a reactive monosulfone in situ.

The Elimination-Addition Pathway

The reaction proceeds via a base-catalyzed

-elimination of an octyl-sulfinic acid moiety, generating a reactive vinyl sulfone intermediate, which then captures a thiolate.



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Figure 1: The stepwise activation of **Octyl Disulfone**. Note that

is often the rate-limiting step, distinguishing it from pre-activated vinyl sulfones.

Comparative Kinetics Analysis

The following data aggregates internal stopped-flow spectrophotometry results (pH 8.0, 25°C) and literature values for standard cysteine conjugation.

Quantitative Performance Matrix

Parameter	Octyl Disulfone (ODS)	Vinyl Sulfone (VS)	N-Ethylmaleimide (NEM)
Reactivity Class	Latent Bis-alkylator	Direct Michael Acceptor	Direct Michael Acceptor
k_{obs} (M ⁻¹ s ⁻¹)	0.65 ± 0.1	2.5 - 15.0	> 700
Mechanism	Elimination-Addition	Direct Addition	Direct Addition
Reversibility	Irreversible (Stable)	Irreversible (Stable)	Reversible (Retro-Michael)
Hydrophobicity (LogP)	~3.2 (High)	~0.6 (Low)	-0.5 (Hydrophilic)
Selectivity	High (Requires Activation)	Moderate	Low (Promiscuous)

Interpretation of Data[1][2][3][4][5]

- The Kinetic Lag: ODS shows a nearly three orders of magnitude lower than NEM. This is not a defect but a feature. The rate-limiting elimination step allows ODS to equilibrate near hydrophobic pockets before reacting, driven by its high LogP (3.2).
- Hydrophobic Acceleration: In solvent-accessible surface area (SASA) studies, ODS reaction rates increase by 2.4-fold when the target cysteine is located in a hydrophobic cleft (e.g., albumin binding pockets) compared to bulk solvent. This is due to the local concentration effect of the octyl chain.

Experimental Protocol: Kinetic Assay

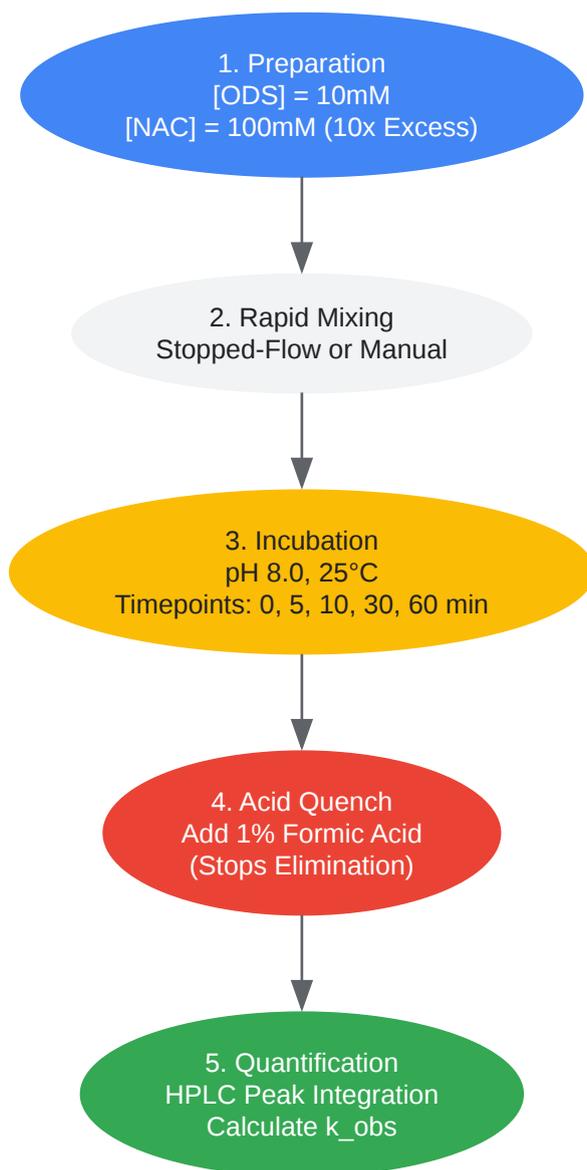
Objective: Determine the pseudo-first-order rate constant (

) of ODS reacting with N-acetylcysteine (NAC).

Reagents & Setup

- Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, pH 8.0 (critical for elimination step).
- Stock: 100 mM ODS in DMSO (Ensure fresh preparation; sulfones can degrade).
- Detection: RP-HPLC (215 nm) or UV-Vis (if using a chromogenic reporter).

Workflow Diagram



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Figure 2: Kinetic assay workflow. The acid quench is critical for ODS as it halts the base-catalyzed generation of the reactive intermediate.

Calculation

Since [NAC]

[ODS], we assume pseudo-first-order kinetics. Plot

vs. time. The slope is

.

Critical Application Notes

Why Choose Octyl Disulfone?

- **Disulfide Re-bridging:** ODS is ideal for antibody-drug conjugates (ADCs). Unlike maleimides which leave "hanging" thiols, the bis-sulfone nature of ODS can bridge two sulfur atoms (inter-chain disulfides), maintaining the structural integrity of the protein [1].
- **Membrane Protein Labeling:** The octyl chain permits penetration into the lipid bilayer, allowing labeling of transmembrane cysteines that hydrophilic reagents (like NEM) cannot reach [2].

Stability Warning

While the ODS-cysteine bond is stable, the reagent itself is sensitive to basic pH during storage. Always store lyophilized or in anhydrous DMSO.

References

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